Mecoprop-2-octyl ester
Description
Contextualization of the Chemical Compound in Environmental and Agricultural Sciences
Mecoprop-2-octyl ester is recognized primarily for its application as a selective, post-emergence herbicide designed to control broad-leaved weeds in agricultural settings, particularly in cereal crops and grasslands. service.gov.ukbeyondpesticides.org It belongs to a group of synthetic auxin herbicides, which function by inducing uncontrolled growth in target weed species. cymitquimica.comwikipedia.org The parent compound, mecoprop (B166265), exists as two stereoisomers (or enantiomers), with the (R)-enantiomer, known as mecoprop-P, being the herbicidally active form. wikipedia.orgservice.gov.ukwfduk.org this compound is a derivative of this active isomer.
In agricultural science, research focuses on the efficacy of different formulations. The esterification of mecoprop-P to form this compound is a chemical strategy to alter its physicochemical properties. Specifically, esterification increases the compound's lipophilicity (hydrophobicity). This change is intended to enhance penetration through the waxy cuticle of plant leaves, potentially improving the herbicide's effectiveness. cymitquimica.com
From an environmental science perspective, the fate and transport of mecoprop and its derivatives are of significant interest. While the ester form is applied, it is understood that chemical and biological processes in the environment, such as hydrolysis in soil, convert the ester back to its parent acid form, mecoprop-P. service.gov.uk This acid form is water-soluble and mobile in soils, leading to its detection in surface water, groundwater, and landfill leachate, making it an indicator of pollution from various sources. service.gov.ukwfduk.orgtaylorandfrancis.com Consequently, a substantial body of research is dedicated to understanding its persistence, mobility, and degradation pathways, including biodegradation and photodegradation, in soil and aquatic systems. service.gov.ukbeyondpesticides.org
Interactive Data Table 1: Physicochemical Properties and Scientific Context
| Property | Mecoprop (Acid Form) | This compound | Significance in Research |
| IUPAC Name | (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid | 2-Octyl (RS)-2-(4-chloro-o-tolyloxy)propanoate | Defines the precise chemical structure for academic studies. |
| CAS Number | 93-65-2 nih.gov | 28473-03-2 calpaclab.comaccustandard.comscbt.comsigmaaldrich.com | Provides a unique identifier for tracking the compound in research databases and regulatory documents. |
| Molecular Formula | C₁₀H₁₁ClO₃ nih.gov | C₁₈H₂₇ClO₃ calpaclab.comaccustandard.com | Indicates the elemental composition, crucial for analytical and degradation studies. |
| Key Characteristic | Water-soluble, polar service.gov.uk | Lipophilic (fat-soluble), less polar | The ester form's lipophilicity is designed for better leaf penetration in agriculture, while the resulting acid's solubility is key to its environmental mobility. service.gov.uk |
| Primary Research Area | Environmental fate, mobility in water, biodegradation. service.gov.ukwfduk.org | Herbicidal efficacy, formulation science, environmental conversion to acid form. europa.eu | Research follows the compound from agricultural application (ester form) to its environmental impact (acid form). |
Evolution of Research Perspectives on this compound and its Derivatives
The scientific and commercial history of mecoprop has followed a distinct evolutionary path, driven by advancements in chemical synthesis and a growing understanding of stereochemistry and environmental science.
Initial research and application, beginning with its commercial introduction in the 1950s, focused on the racemic mixture of mecoprop, which contained both the active (R)-enantiomer and the inactive (S)-enantiomer in equal parts. service.gov.uk For decades, this mixture was the standard form used in agricultural and horticultural weed control.
A significant shift occurred in the 1980s with the advent of stereoselective synthesis technologies. This allowed for the economic isolation of the herbicidally potent (R)-enantiomer, which was then marketed as Mecoprop-P. service.gov.uk The development of Mecoprop-P was a major step forward, as it allowed for the application of only the active component, reducing the total chemical load on the environment. Research during this period began to focus on the enantioselective behavior of the herbicide, examining how the different isomers degrade and behave in soil and water. lib4ri.ch
Subsequent research has moved towards optimizing delivery and efficacy through the creation of derivatives, such as salts and esters. wfduk.org The development of ester forms like this compound and Mecoprop-2-ethylhexyl ester represents a further refinement. service.gov.ukontosight.ai The primary research driver for creating these esters was to modify the herbicide's physical properties to improve performance. By increasing lipophilicity, these ester formulations were designed for enhanced absorption by weeds.
Current and ongoing research continues to build on this foundation. There is a strong focus on developing advanced formulations that maximize herbicidal effectiveness while minimizing environmental impact. researchnester.com This includes studying the environmental fate of the ester derivatives, their conversion rates to the parent acid, and their ultimate biodegradation. service.gov.ukeuropa.eu The field has evolved from broad applications of a chemical mixture to a highly specific, molecularly-targeted approach aimed at both agricultural productivity and environmental stewardship.
Interactive Data Table 2: Timeline of Mecoprop Research and Development
| Time Period | Key Development | Research Focus | Scientific Rationale |
| 1950s | Commercial introduction of racemic Mecoprop. service.gov.uk | General herbicidal efficacy against broadleaf weeds. | Initial discovery and application of the compound's weed-killing properties. |
| 1980s | Isolation and commercialization of Mecoprop-P (the active R-enantiomer). | Stereoselective synthesis; comparing the activity and fate of different enantiomers. lib4ri.ch | To increase efficiency and reduce the application of non-herbicidal components, lessening environmental load. |
| 1990s-Present | Development of ester and salt derivatives, including this compound. service.gov.ukwfduk.org | Formulation science; enhancing foliar uptake; environmental fate and transport of derivatives. europa.eu | To improve the physicochemical properties for better absorption and targeted delivery. |
| Current | Advanced formulations and environmental impact studies. researchnester.com | Biodegradation pathways; minimizing groundwater contamination; residue analysis. service.gov.ukbeyondpesticides.org | Optimizing performance while ensuring environmental sustainability and regulatory compliance. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H27ClO3 |
|---|---|
Molecular Weight |
326.9 g/mol |
IUPAC Name |
octan-2-yl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C18H27ClO3/c1-5-6-7-8-9-14(3)21-18(20)15(4)22-17-11-10-16(19)12-13(17)2/h10-12,14-15H,5-9H2,1-4H3 |
InChI Key |
FZXUXQSWWHWPNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Environmental Fate and Transport Dynamics of Mecoprop 2 Octyl Ester
Environmental Distribution Across Compartments
Mecoprop-2-octyl ester, a chemical compound used in some herbicide formulations, undergoes various transformations and transport processes upon its release into the environment. Its distribution across aquatic and terrestrial systems is governed by a combination of its chemical properties and environmental factors. It is important to note that ester forms of phenoxy acid herbicides, like this compound, are known to hydrolyze to the corresponding free acid. mdpi.com
Aquatic System Occurrence and Fluxes
Once in the aquatic environment, this compound is subject to degradation and transport, influencing its presence in both surface and groundwater.
Mecoprop (B166265), in its various forms, is frequently detected in surface waters. geoscienceworld.orgdntb.gov.ua Monitoring studies in Europe have identified mecoprop as a predominant phenoxy acid in the aquatic environment. dntb.gov.uaresearchgate.net Its presence in surface water can result from runoff from agricultural and urban areas. service.gov.ukscirp.org For instance, studies have detected mecoprop in storm water runoff, with concentrations sometimes exceeding water quality standards. researchgate.netnih.gov
The ester form, such as this compound, is not expected to persist. In a water simulation test, Mecoprop-P n-octyl ester was observed to degrade rapidly. europa.eu After 72 hours, the ester was completely degraded, forming Mecoprop-P acid and 4-chloro-2-methylphenol (B52076). europa.eu This rapid hydrolysis means that the parent ester is transient in surface waters, with the resulting acid form being more commonly detected. mdpi.com The persistence of the resulting mecoprop acid is influenced by factors like photodegradation and microbial decomposition. dntb.gov.ua Studies have shown that phenoxypropionic acids, like mecoprop, are generally more persistent in water than phenoxyacetic acids. researchgate.net
Concentrations of mecoprop in surface drainage from fields with normal herbicide application are typically less than 100 µg/l. service.gov.uk However, runoff from non-agricultural sources, such as bitumen roofing materials containing mecoprop esters as a root protection agent, can also contribute significantly to surface water loads. researchgate.netnih.govirbnet.de
Table 1: Degradation of Mecoprop-P n-octyl ester in a Water Simulation Test
| Time (hours) | Mecoprop-P n-octyl ester | Mecoprop-P acid | 4-chloro-2-methylphenol |
|---|---|---|---|
| 72 | Completely degraded | Main hydrolysis product | Metabolite |
Data derived from a water simulation test according to OECD 309. europa.eu
Mecoprop is considered a substance of concern for groundwater due to its potential to leach. wfduk.org Its high water solubility and low tendency for sorption contribute to its mobility through soil and into groundwater. geoscienceworld.orgservice.gov.uk
The Environment Agency in the UK has identified mecoprop as the most frequently detected herbicide in its monitoring boreholes at concentrations above 0.1 μg/l in 2002. geoscienceworld.org A review of groundwater quality data from 1998-2003 found mecoprop in 10.7% of the 980 boreholes sampled, with 1.6% exceeding the 0.1 µg/l drinking water limit. geoscienceworld.orgservice.gov.uk The maximum concentration reported in this survey was 62 µg/l. geoscienceworld.orgservice.gov.uk
Point sources, such as landfills and sites with historical herbicide disposal, can lead to significantly higher groundwater concentrations. geoscienceworld.orgservice.gov.uk For example, leachate from landfills has been found to contain high levels of mecoprop, leading to contaminant plumes in groundwater with concentrations reaching up to 3000 µg/l. geoscienceworld.orgservice.gov.uk
| Source of Contamination | Reported Mecoprop Concentration in Groundwater | Location |
| General agricultural/horticultural use | < 1 µg/l (expected) | - |
| Environment Agency Monitoring (1998-2003) | Max: 62 µg/l | UK |
| Down-gradient of landfill | Up to 3000 µg/l | Helpston, UK |
| Landfill contaminant plume | Up to 600 µg/l | Vejen, Denmark |
| Landfill contaminant plume | Up to 975 µg/l | Kolliken, Switzerland |
| This table presents a summary of reported mecoprop concentrations in groundwater from various sources. geoscienceworld.orgservice.gov.uk |
Surface Water Dynamics
Terrestrial System Partitioning
In the terrestrial environment, the fate of this compound is largely determined by its interaction with the soil matrix and subsequent degradation and transport processes.
Upon application, mecoprop esters are likely converted to the free acid form through chemical hydrolysis in the soil. service.gov.uk The resulting mecoprop acid is not expected to persist in topsoil due to ready biodegradation. wfduk.org Reported half-lives in soil range from 3 to 21 days, depending on soil type and conditions. wfduk.org One study noted half-life times in three different surface soils as 3, 3, and 4 days at 20°C. researchgate.net
However, the degradation rate can decrease significantly with increasing depth in the soil profile. researchgate.netservice.gov.uk A study found that the estimated half-life of mecoprop increased from 7 days in the top 33 cm of soil to 70 days at a depth of 33-66 cm. researchgate.net This is primarily due to a rapid decrease in microbial activity at greater depths. service.gov.uk
Sorption of mecoprop to soil particles is generally low, which contributes to its potential for leaching. researchgate.netservice.gov.uk The sorption is primarily related to the organic matter content of the soil. service.gov.uk
Table 2: Estimated Half-life of Mecoprop at Different Soil Depths
| Soil Depth (cm) | Estimated Half-life (days) at 10°C |
|---|---|
| 0-33 | 7 |
| 33-66 | 70 |
| 66-99 | 34 |
Data from a study on mecoprop degradation in soil. researchgate.net
The attenuation of mecoprop in the subsurface and vadose zone is highly variable and a subject of considerable uncertainty. service.gov.uk While biodegradation is the primary destructive mechanism, its effectiveness diminishes significantly below the topsoil. service.gov.uk
Very few studies have specifically investigated mecoprop's behavior in the unsaturated (vadose) zone. service.gov.uk The literature indicates a significant decrease in degradation rate with depth, especially below one meter. service.gov.uk The potential for biodegradation in the deeper subsurface varies greatly between sites. service.gov.uk
Given the limited and inconsistent information on degradation in these deeper layers, a conservative approach in risk assessments often assumes minimal or no biodegradation in the unsaturated subsoil and groundwater, unless site-specific data proves otherwise. service.gov.uk The transport of mecoprop in the subsurface is therefore considered to be relatively rapid due to its high solubility and low sorption. geoscienceworld.orgservice.gov.uk
Soil Profile Distribution
Atmospheric Presence and Volatilization from Treated Surfaces
This compound, a form of the herbicide mecoprop, can enter the atmosphere through volatilization from treated surfaces. mdpi.com The volatility of a pesticide is a key factor in its potential for atmospheric transport. While specific data on the atmospheric concentration of this compound is limited, studies on similar phenoxy herbicides provide some insight. For instance, after application, esters of acid herbicides like 2,4-D can undergo relatively rapid hydrolysis to the free acid on soil and plant surfaces. mdpi.com The half-life of 2,4-D iso-octyl ester on the soil surface is approximately 3 days. mdpi.com
The vapor pressure of a compound influences its tendency to volatilize. Esters of phenoxy herbicides, including the 2-ethylhexyl ester of 2,4-D which is structurally similar to this compound, have been studied for their desorption from soil particles during air sampling. mdpi.com Research has shown that approximately 5% of 2,4-D 2-ethylhexyl ester can be desorbed from clay soil, indicating a potential for atmospheric presence. mdpi.com The actual amount of volatilization and subsequent atmospheric concentration will depend on various factors including temperature, wind speed, soil type, and the formulation of the applied herbicide.
Transport Mechanisms in Environmental Matrices
Leaching Behavior in Soil and Aquifers
Mecoprop, in its various forms, is known for its mobility in soil, which makes it susceptible to leaching into groundwater. geoscienceworld.org The ester form, this compound, is expected to hydrolyze to the more mobile acid form in the soil environment. service.gov.uk Mecoprop is water-soluble and experiences relatively little retardation from sorption processes, allowing for comparatively rapid movement through soil pore water and into groundwater. service.gov.uk
Studies have shown that mecoprop is frequently detected in landfill leachate and is considered a key indicator of pollution from such sites. geoscienceworld.org Because it is mobile and weakly sorbed, mecoprop is particularly vulnerable to leaching, especially if rainfall occurs soon after application and before significant degradation can take place. geoscienceworld.org The high water solubility of mecoprop salt formulations further increases their propensity for leaching. geoscienceworld.org Consequently, mecoprop has been detected in groundwater in various regions. geoscienceworld.orgservice.gov.uk For instance, monitoring in the UK found mecoprop in 10.7% of the 980 boreholes sampled, with some concentrations exceeding drinking water standards. service.gov.uk
Surface Run-off and Drainage Transport
In addition to leaching, surface run-off is another significant transport mechanism for mecoprop. wfduk.org Following application to agricultural fields or other treated surfaces, rainfall can wash the herbicide into surface water bodies. service.gov.ukwfduk.org Concentrations of mecoprop in surface drainage from treated fields are typically less than 100 µg/l. service.gov.uk
A notable non-agricultural source of mecoprop in surface water is run-off from flat roofs treated with bitumen membranes containing mecoprop esters as a root penetration inhibitor. service.gov.uknih.gov Studies in Switzerland have indicated that the mecoprop load to surface waters from these roofs can be of the same order of magnitude as that from agricultural applications. service.gov.uknih.gov Research on bitumen membranes containing a bi-ester of mecoprop showed significant leaching, with initial concentrations in run-off reaching several hundred micrograms per liter. researchgate.net The release of mecoprop from these membranes is influenced by hydrolysis. researchgate.net
Sorption Processes in Geologic and Organic Media
Sorption, the process by which a chemical binds to soil particles, is a key factor influencing its mobility. Mecoprop generally exhibits weak sorption in soils, contributing to its potential for leaching. geoscienceworld.orgservice.gov.uk The ester form, this compound, is more hydrophobic than the acid form and will therefore have a higher initial sorption until it is hydrolyzed. service.gov.uk
The primary mechanism for the sorption of organic molecules like mecoprop in the subsurface is their interaction with organic matter. service.gov.uk The degree of sorption is largely related to the amount of organic carbon in the sediment. service.gov.uk
The organic carbon content of soil is a primary determinant of mecoprop sorption. service.gov.ukorst.edu Adsorption of mecoprop generally increases with a higher organic matter content in the soil. orst.edu The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to be adsorbed by soil or sediment. For mecoprop, a Koc value of 68 ml/g has been reported, which is considered low. service.gov.uk In soils with low organic matter, mineral surfaces can play a more significant role in the retention of organic solutes. service.gov.uk
Clay content also influences pesticide sorption. researchgate.net Studies on other pesticides have shown that the addition of clays (B1170129) like montmorillonite (B579905) and kaolinite (B1170537) can increase sorption, thereby reducing the amount of pesticide available for transport. researchgate.net While specific data for this compound is limited, the general principle is that soils with higher clay and organic carbon content will have a greater capacity to retain the herbicide, reducing its mobility. service.gov.ukresearchgate.net
The sorption of mecoprop is significantly influenced by pH. service.gov.uk As a carboxylic acid, mecoprop's ionization state changes with pH. service.gov.uk At a pH below its pKa (approximately 3.1 to 3.78), mecoprop will be mostly in its non-ionized (neutral) form, which is more likely to sorb to organic materials, resulting in a higher Koc. geoscienceworld.orgservice.gov.uk Conversely, at neutral or alkaline pH, mecoprop will be predominantly in its ionized (negatively charged) form, which is more water-soluble and less likely to be sorbed by soil particles. geoscienceworld.orgservice.gov.uk Therefore, sorption is generally higher at low pH compared to high pH. service.gov.uk In calcareous soils, which have a higher pH, the adsorption of mecoprop is low. researchgate.net
Interactive Data Table: Factors Influencing Mecoprop Sorption
| Factor | Influence on Sorption | Rationale | Citation |
|---|---|---|---|
| Soil Organic Carbon | Increases sorption | Mecoprop binds to organic matter in the soil. | service.gov.uk, orst.edu |
| Clay Content | Generally increases sorption | Clay minerals provide surfaces for adsorption. | researchgate.net |
| pH | Decreases with increasing pH | At lower pH, mecoprop is in a less soluble, non-ionized form that sorbs more readily. | service.gov.uk, geoscienceworld.org |
Degradation Pathways and Biotransformation of Mecoprop 2 Octyl Ester
Abiotic Transformation Mechanisms
Abiotic transformation of Mecoprop-2-octyl ester primarily involves hydrolysis and photolysis, which are chemical reactions driven by water and light, respectively.
Hydrolytic Cleavage Kinetics of the Ester Linkage
The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves this bond. smolecule.comirbnet.de This process results in the formation of Mecoprop (B166265) (also known as 2-(4-chloro-2-methylphenoxy)propionic acid or MCPP) and 2-octanol. smolecule.com The rate of this hydrolysis is influenced by pH. For instance, the hydrolysis of similar 2,4-D esters is slow at acidic pH (pH 5) but becomes more moderate at neutral pH (pH 7). inchem.org In general, hydrocarbon esters like the 2-octyl ester tend to hydrolyze more slowly than esters with ether linkages near the carboxyl group. inchem.org For example, the half-life for hydrolysis of the 2-octyl ester of 2,4-D at 28°C and pH 9 was reported to be 37 hours. inchem.org
Under alkaline conditions, the hydrolysis of this compound can be accelerated. Studies on various pesticide esters, including those similar to this compound, have shown that increasing the temperature to 40°C can significantly speed up the degradation, with most esters being undetectable after 30 minutes. acs.org
Photolytic Degradation Processes in Aquatic and Terrestrial Environments
Photolytic degradation, or photolysis, is the breakdown of compounds by light. Phenoxyalkanoic acids, the class of chemicals to which Mecoprop belongs, absorb ultraviolet (UV) light in the range of 280 to 290 nm, which suggests they are susceptible to direct photolysis. wfduk.org In aqueous solutions, the phototransformation of mecoprop has been documented. epa.gov
In terrestrial environments, photodegradation of mecoprop has been observed in sterile soils, particularly in dry conditions where it may be a dominant transformation pathway in the initial days after application. service.gov.uk However, the effectiveness of photolysis on soil surfaces can be limited as the compound may be shielded from direct sunlight by crop canopies. service.gov.uk Therefore, while photolysis can occur on the ground surface and in surface waters, it is not considered a major degradation pathway for mecoprop that has penetrated the soil or entered groundwater. service.gov.uk
Studies have also investigated the use of photocatalysts to enhance the degradation of mecoprop. For instance, N-doped titanium dioxide (TiO2) has shown to be somewhat effective in degrading mecoprop under visible light. nih.gov When using UV light, undoped TiO2 powders were found to be more efficient for mecoprop degradation. nih.gov
Biotic Transformation and Biodegradation
Biotic transformation, primarily through microbial activity, is a significant pathway for the degradation of this compound and its primary breakdown product, mecoprop.
Microbial Degradation in Environmental Compartments
Microorganisms in soil and water play a crucial role in the breakdown of mecoprop. The initial step in the biodegradation of this compound is the hydrolysis of the ester to form the free acid, mecoprop. service.gov.uk
In aerobic (oxygen-present) environments like surface soils and waters, the biodegradation of mecoprop is a well-documented process. researchgate.net The rate of degradation can be quite rapid in shallow, aerobic soils. service.gov.uk Reported half-lives for mecoprop in soil can range from 3 to 21 days, depending on the soil type and environmental conditions. wfduk.org
Studies have shown that the degradation of mecoprop in aerobic microcosms follows zero-order kinetics. nih.gov In one such study, (S)-mecoprop and (R)-mecoprop degraded at rates of 1.90 and 1.32 mg/l/day, respectively. nih.gov The degradation of mecoprop often leads to the formation of the metabolite 4-chloro-2-methylphenol (B52076). nih.govresearchgate.neteuropa.eu This metabolite is also subject to further degradation. nih.gov The degradation rate can be influenced by the initial concentration of mecoprop, with some studies showing a decrease in the degradation rate constant as the concentration increases. researchgate.net
The enantiomers of mecoprop, (R)-mecoprop and (S)-mecoprop, can exhibit different degradation rates. While some studies suggest little enantioselectivity in aerobic degradation, others have observed preferential degradation of the (R)-enantiomer under certain aerobic conditions. researchgate.net
In anaerobic (oxygen-absent) environments, such as deep soil layers and landfill leachates, the biodegradation of mecoprop appears to be slower or even insignificant under some conditions, such as in methanogenic (methane-producing) or sulfate-reducing environments. researchgate.netnih.gov However, under nitrate-reducing conditions, the degradation of (R)-mecoprop has been observed, proceeding with zero-order kinetics at a rate of 0.65 mg/l/day and producing 4-chloro-2-methylphenol. nih.gov The addition of nitrate (B79036) to dormant iron-reducing microcosms has been shown to stimulate the anaerobic degradation of (R)-mecoprop after a lag period. nih.gov
In contrast to some aerobic findings, anaerobic degradation in deeper soil layers can show high enantio-selectivity, favoring the degradation of the R-enantiomer. researchgate.net However, other studies have reported preferential degradation of the S-enantiomer under anaerobic denitrifying conditions at elevated concentrations. researchgate.net Mecoprop is frequently detected in landfill leachate, indicating its persistence under these complex anaerobic conditions. service.gov.uk
Aerobic Biodegradation in Surface Soils and Waters
Identification and Characterization of Mecoprop-Degrading Microbial Communities
The breakdown of mecoprop is largely a biological process driven by diverse microbial communities. acs.orgdss.go.th These communities, often found in environments like soil and aquatic systems, can utilize mecoprop as a source of carbon and energy. nih.govnih.gov
Synergistic Microbial Interactions in Degradation
The degradation of mecoprop is often not accomplished by a single microbial species but by a synergistic community. nih.govnih.govacademicjournals.org A study isolated a microbial community from wheat root systems that could grow on mecoprop as its sole carbon and energy source. nih.govnih.gov This community consisted of two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus. nih.govnih.gov Notably, none of these bacteria could degrade mecoprop when cultured individually. nih.govnih.gov Growth and degradation only commenced when specific combinations of two or more of these microbes were present, highlighting the necessity of their metabolic cooperation. nih.govnih.gov This synergistic action also enabled the community to adapt, reducing the lag phase for degradation from 30 days to less than 24 hours upon subsequent exposure to the herbicide. nih.govnih.gov Another consortium of three bacteria, Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis, was also shown to degrade mecoprop, further illustrating the importance of microbial partnerships. oup.comresearchgate.net
Role of Specific Bacterial Genera in Biotransformation
Several bacterial genera have been identified as key players in the biotransformation of mecoprop. The genus Sphingomonas is particularly noteworthy, with isolates capable of utilizing mecoprop as a sole carbon and energy source. nih.gov Analysis of mecoprop-degrading bacteria has revealed that many are related to the genus Sphingomonas. nih.gov For instance, Sphingomonas herbicidovorans MH can completely degrade both the (R) and (S) enantiomers of mecoprop. asm.orgresearchgate.net
The genus Alcaligenes also plays a significant role. Alcaligenes denitrificans has been shown to exclusively degrade the (R)-enantiomer of mecoprop. oup.comresearchgate.netasm.org In some instances, after prolonged incubation in a consortium, A. denitrificans was able to grow on mecoprop as a pure culture. oup.comresearchgate.net
Other important genera include Pseudomonas, Flavobacterium, and Acinetobacter. nih.govnih.gov While often unable to degrade mecoprop alone, they are crucial members of synergistic communities. nih.govnih.gov For example, a community comprising two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus was effective in mecoprop degradation. nih.govnih.gov The biotransformation potential of activated sludge has also been linked to genera like Acinetobacter and Pseudomonas. acs.org
| Bacterial Genus | Role in Mecoprop Degradation | Reference |
| Sphingomonas | Degrades both enantiomers of mecoprop; utilizes it as a sole carbon source. | nih.govasm.orgresearchgate.net |
| Alcaligenes | Exclusively degrades the (R)-enantiomer; part of synergistic consortia. | oup.comresearchgate.netasm.org |
| Pseudomonas | Member of synergistic communities essential for degradation. | nih.govnih.govoup.comresearchgate.net |
| Flavobacterium | Member of synergistic communities. | nih.govnih.gov |
| Acinetobacter | Member of synergistic communities. | nih.govnih.govacs.org |
Enantioselective Biodegradation and Chiral Discrimination
Mecoprop is a chiral compound, existing in two mirror-image forms called enantiomers: (R)-mecoprop and (S)-mecoprop. service.gov.uk Microbial degradation of mecoprop is often enantioselective, meaning that one enantiomer is degraded preferentially over the other. acs.orgdss.go.th This preferential degradation can lead to a shift in the enantiomeric ratio in the environment, which serves as an indicator of in-situ biodegradation. acs.orgdss.go.th
Preferential Degradation of R- and S-Enantiomers
The preferential degradation of mecoprop enantiomers varies depending on the specific microorganisms and environmental conditions.
Under aerobic conditions, the (S)-enantiomer is often degraded faster. This has been observed in soil, lake water samples, and with the bacterium Sphingomonas herbicidovorans. acs.orgdss.go.th For example, S. herbicidovorans MH degrades the (S)-enantiomer much more rapidly than the (R)-enantiomer, although it can ultimately degrade both. asm.orgresearchgate.net In aerobic microcosm experiments, the degradation rate for (S)-mecoprop was 1.90 mg/l/day, while for (R)-mecoprop it was 1.32 mg/l/day. nih.govnih.gov Similarly, in activated sludge from a municipal wastewater treatment plant, the (S) enantiomers of mecoprop were preferentially degraded under aerobic conditions. lib4ri.ch
Conversely, preferential degradation of the (R)-enantiomer has also been documented. The bacterium Alcaligenes denitrificans exclusively degrades the (R)-enantiomer, leaving the (S)-enantiomer unaffected. oup.comasm.org In nitrate-reducing conditions, only the (R)-enantiomer was found to degrade, with a rate of 0.65 mg/l/day, while the (S)-enantiomer did not degrade. nih.govnih.gov This leads to an increase in the proportion of (S)-mecoprop in such environments. nih.gov
Environmental Factors Influencing Enantioselectivity
Several environmental factors can influence the rate and enantioselectivity of mecoprop biodegradation.
Redox Conditions: The presence or absence of oxygen and other electron acceptors is a critical factor. Aerobic conditions generally favor the degradation of the (S)-enantiomer. acs.orgdss.go.thnih.govnih.gov In contrast, nitrate-reducing (anoxic) conditions can lead to the preferential degradation of the (R)-enantiomer. nih.govnih.gov No significant biodegradation has been observed under methanogenic or sulphate-reducing conditions. service.gov.uknih.gov
pH: The pH of the soil or water can affect microbial populations and their enzymatic activity, thereby influencing which enantiomer is degraded more rapidly. chimia.chresearchgate.net Some research suggests a correlation between soil pH and the enantioselectivity of mecoprop degradation. chimia.ch For instance, the fungicide metalaxyl, another chiral pesticide, shows a preference for the (R)-enantiomer at pH > 5 and the (S)-enantiomer at pH < 4, and similar relationships have been suggested for mecoprop. researchgate.net
Microbial Community Composition: The specific types of microorganisms present in an environment are a primary determinant of enantioselectivity. researchgate.net Different microbial communities may have different enzyme systems that are specific to one enantiomer over the other. asm.org For example, Sphingomonas herbicidovorans possesses enzyme systems for degrading both enantiomers, but with different efficiencies, whereas Alcaligenes denitrificans appears to only have enzymes for the (R)-enantiomer. asm.org
| Condition | Preferentially Degraded Enantiomer | Reference |
| Aerobic | (S)-Mecoprop | acs.orgdss.go.thnih.govnih.govlib4ri.ch |
| Nitrate-Reducing | (R)-Mecoprop | nih.govnih.gov |
| Methanogenic/Sulphate-Reducing | No significant degradation | service.gov.uknih.govnih.gov |
Metabolite Identification and Transformation Pathways (e.g., 4-chloro-2-methylphenol, 4-chloro-2-methylphenol sulfate)
The biodegradation of mecoprop involves its transformation into various intermediate compounds, known as metabolites. A primary and well-documented metabolite is 4-chloro-2-methylphenol (4-CMP). nih.govnih.goveuropa.eu This compound is formed during the initial stages of mecoprop degradation. lib4ri.ch For instance, under nitrate-reducing conditions, the degradation of (R)-mecoprop produces a stoichiometric equivalent amount of 4-chloro-2-methylphenol. nih.govnih.gov This metabolite, in turn, only begins to degrade after the parent (R)-mecoprop has disappeared. nih.govnih.gov
In addition to 4-chloro-2-methylphenol, a sulfated conjugate of this metabolite, 4-chloro-2-methylphenol sulfate (B86663), has also been identified. nih.govresearchgate.net This metabolite was detected during mecoprop degradation in a moving bed biofilm reactor. nih.gov The formation of sulfate conjugates is a known pathway in the metabolism of aromatic compounds by some fungi and can be a step in the detoxification and eventual breakdown of the parent compound. researchgate.net
Environmental Variables Modulating Biodegradation Rates
The rate at which this compound biodegrades in the environment is not static; it is significantly influenced by a variety of environmental factors. Following the initial and rapid chemical or biological hydrolysis of the ester to its parent acid, mecoprop, the subsequent degradation of mecoprop is subject to variables such as temperature, moisture levels, the prevailing redox conditions, and the concentration of the compound itself. wfduk.orgservice.gov.uk Understanding the interplay of these factors is crucial for predicting the persistence and fate of this herbicide in different environmental compartments.
Temperature
Temperature plays a pivotal role in the microbial processes that drive the biodegradation of mecoprop. As with most biological reactions, the rate of degradation generally increases with temperature, up to an optimal point, beyond which the enzymatic activity of the microorganisms may decrease. Research has shown that the degradation of mecoprop is significantly slower at lower temperatures. For instance, degradation is notably retarded below 10°C. service.gov.uk One study found that the half-life of mecoprop was longer at 5°C compared to 20°C, although a precise quantitative relationship across a wide range of temperatures is not extensively documented. service.gov.uk This suggests that in colder climates or during winter months, the persistence of mecoprop in the soil is likely to be extended.
Table 1: Effect of Temperature on Mecoprop Degradation
| Temperature (°C) | Observed Effect on Degradation Rate | Half-life (Days) | Source |
|---|---|---|---|
| 5 | Slower degradation | Longer than at 20°C | service.gov.uk |
| 20 | Faster degradation | Shorter than at 5°C | service.gov.uk |
| <10 | Significantly slower degradation | - | service.gov.uk |
Moisture
Soil moisture content is another critical factor governing the rate of mecoprop biodegradation. Microbial activity is highly dependent on the availability of water. Studies have indicated that mecoprop degradation rates are optimal in moist soil conditions. service.gov.uk Conversely, degradation is significantly slower in both dry and waterlogged (flooded) soils. service.gov.uk In dry conditions, the lack of water limits microbial metabolism. In flooded or anaerobic conditions, the types of microbial communities present and their metabolic pathways change, which can also slow down the degradation of certain compounds.
Table 2: Influence of Soil Moisture on Mecoprop Degradation
| Moisture Condition | Effect on Degradation Rate | Source |
|---|---|---|
| Moist | Optimal degradation | service.gov.uk |
| Dry | Slower degradation | service.gov.uk |
| Flooded (Anaerobic) | Slower degradation | service.gov.uk |
Redox Conditions
The redox potential of the soil or aquifer environment is a major determinant of the biodegradation pathways and rates for mecoprop. Degradation is most rapid in aerobic environments where oxygen is readily available for microbial respiration. service.gov.uk In anaerobic environments, the degradation of mecoprop is significantly limited. Specifically, under methanogenic (methane-producing) and sulphate-reducing conditions, mecoprop degradation has not been observed. service.gov.uk However, some limited degradation has been reported in nitrate-reducing environments, indicating that some anaerobic microorganisms can utilize mecoprop, albeit at a slower rate than their aerobic counterparts. service.gov.uk
Table 3: Impact of Redox Conditions on Mecoprop Degradation
| Redox Condition | Degradation Potential | Source |
|---|---|---|
| Aerobic | Rapid degradation | service.gov.uk |
| Anaerobic (Nitrate-reducing) | Limited degradation | service.gov.uk |
| Anaerobic (Sulphate-reducing) | No observed degradation | service.gov.uk |
| Anaerobic (Methanogenic) | No observed degradation | service.gov.uk |
Compound Concentration
The concentration of mecoprop in the environment can also influence its biodegradation rate. At typical agricultural application rates, which result in diffuse low-level concentrations in the soil, degradation is often rapid, particularly in shallow, aerobic soils. service.gov.uk However, at sites with high concentrations of mecoprop, such as those resulting from industrial spills or landfill leachate, the herbicide can be much less amenable to biodegradation. service.gov.uk In some cases, high concentrations of a substance can be toxic to the degrading microorganisms, or the microbial populations may not be adapted to metabolize such a large amount of the compound. Research on mecoprop in moving bed biofilm reactors has shown that the degradation rate constant for the (S)-enantiomer decreased as the initial concentration increased from 10 to 100 µg L⁻¹. researchgate.net
Table 4: Effect of Mecoprop Concentration on Degradation
| Concentration Level | Degradation Characteristics | Source |
|---|---|---|
| Low (Diffuse sources) | Often rapid in shallow aerobic soils | service.gov.uk |
| High (Point sources) | Less amenable to biodegradation | service.gov.uk |
| 10 µg L⁻¹ | Removal-rate constant of (S)-mecoprop was 0.5 d⁻¹ | researchgate.net |
| 50 and 100 µg L⁻¹ | Decreased removal-rate constant of (S)-mecoprop | researchgate.net |
Ecological Impact and Environmental Risk Assessment of Mecoprop 2 Octyl Ester
Ecotoxicological Responses in Non-Target Organisms
The introduction of Mecoprop-2-octyl ester into the environment can elicit a range of responses from organisms not targeted by its herbicidal action. The sensitivity to this chemical and its breakdown products, or metabolites, varies across different species and environmental compartments.
Aquatic Organism Sensitivity to the Chemical Compound and its Metabolites
Upon entering aquatic systems, this compound and its primary metabolite, Mecoprop (B166265) acid, can affect a variety of organisms. europa.eu Generally, aquatic plants and algae show greater sensitivity to mecoprop than invertebrates and fish. wfduk.org Mecoprop itself is not expected to persist in surface waters or bioaccumulate significantly in aquatic organisms. wfduk.org
Freshwater algae and macrophytes are among the most sensitive aquatic organisms to mecoprop. wfduk.org Studies have reported a 120-hour EC50 (the concentration causing a 50% effect on growth) of 240 µg a.e./L for the diatom Navicula pelliculosa when exposed to a form of mecoprop. wfduk.org For the macrophyte Lemna gibba, a common duckweed, the EC50 for frond production was reported as 1,900 µg/L. wfduk.org These findings highlight the potential for mecoprop to inhibit the growth of primary producers in aquatic ecosystems. wfduk.org
Interactive Data Table: Toxicity of Mecoprop to Aquatic Plants
| Species | Endpoint | Concentration (µg/L) | Reference |
| Navicula pelliculosa | 120-hr EC50 (growth) | 240 | wfduk.org |
| Lemna gibba | EC50 (frond production) | 1900 | wfduk.org |
Invertebrates are generally less sensitive to mecoprop compared to aquatic plants. wfduk.org The esters of phenoxy herbicides, like this compound, have been shown to be more toxic to some invertebrate species than the acid or salt forms. inchem.org For instance, grass shrimp (Palaemonetes pugio), pink shrimp (Penaeus duorarum), and Dungeness crab (Cancer magister) have demonstrated sensitivity to these ester forms. inchem.org Long-term toxicity data from laboratory studies are available for freshwater crustaceans and marine molluscs. wfduk.org
Fish are considered to be virtually non-toxic to mecoprop, exhibiting lower sensitivity than other aquatic organisms. wfduk.orgorst.edu The 96-hour LC50 (the concentration lethal to 50% of the test population) for rainbow trout is reported to be 124 ppm, and for bluegill sunfish, it is greater than 100 ppm. orst.edu Mecoprop shows a low potential for bioaccumulation in fish. orst.edu
Interactive Data Table: Acute Toxicity of Mecoprop to Fish
| Species | Endpoint | Concentration (ppm) | Reference |
| Rainbow Trout | 96-hr LC50 | 124 | orst.edu |
| Bluegill Sunfish | 96-hr LC50 | >100 | orst.edu |
Effects on Invertebrate Populations (e.g., crustaceans, molluscs)
Soil Biota Interactions and Functional Impacts (excluding specific animal toxicity profiles)
In the terrestrial environment, this compound is primarily converted to its acid form through chemical hydrolysis. service.gov.uk Mecoprop is not expected to persist in soil, with reported half-lives ranging from 3 to 21 days due to ready biodegradation. wfduk.org However, it has the potential to leach from soils, particularly in sandy types, and be lost in runoff. wfduk.org
The application of herbicides can have temporary and minor impacts on soil function. researchgate.net Some studies suggest that certain herbicides can disrupt earthworm ecology and inhibit nitrogen cycling processes like biological N2-fixation, mineralization, and nitrification, particularly in alkaline or low organic matter soils. researchgate.net The long-term application of phenoxy herbicides like 2,4-D, which is chemically related to mecoprop, has been shown to have detrimental effects on soil microorganisms and nitrogen-fixing bacteria. researchgate.net The degradation of mecoprop in soil can be enantioselective, meaning different stereoisomers of the molecule degrade at different rates, which can be influenced by aerobic or anaerobic conditions. researchgate.net
Methodologies for Ecological Risk Assessment
The ecological risk assessment for pesticides like this compound is a structured process designed to evaluate the potential adverse effects on the environment. 24d.info This process typically involves several tiers. The initial tier focuses on identifying hazards to non-target organisms and pinpoints those at the highest risk, often overestimating the actual risk. 24d.info
A key component of this assessment is the derivation of Predicted No-Effect Concentrations (PNECs) for different environmental compartments, such as freshwater, saltwater, and sediment. wfduk.org These PNECs are determined using ecotoxicity data from studies on various organisms. wfduk.org For example, a long-term PNEC for freshwater can be derived by applying an assessment factor to the lowest valid long-term toxicity value from studies on sensitive species like algae, invertebrates, and fish. wfduk.org
The U.S. Environmental Protection Agency (EPA) develops Aquatic Life Benchmarks, which are estimates of concentrations below which pesticides are not expected to pose a risk to aquatic life. epa.gov These benchmarks are based on the most sensitive, scientifically acceptable toxicity endpoints available for different taxa. epa.gov
For soil organisms, the risk assessment considers the substance's fate and behavior in soil, including degradation and leaching potential. service.gov.uk The potential for bioaccumulation and secondary poisoning is also evaluated, although for mecoprop, bioconcentration in aquatic organisms is low. wfduk.org
Analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), are available to monitor mecoprop residues in environmental matrices like soil and water. nih.gov However, a data gap has been identified for methods that can distinguish between the different enantiomers (chiral forms) of mecoprop-P in these matrices. nih.gov
Derivation of Predicted No-Effect Concentrations (PNECs) for Aquatic and Terrestrial Ecosystems
The derivation of Predicted No-Effect Concentrations (PNECs) is a cornerstone of environmental risk assessment, establishing a concentration below which adverse effects on an ecosystem are unlikely to occur. chemsafetypro.com This process relies on a rigorous evaluation of ecotoxicity data from various species and the application of assessment factors (AF) to account for uncertainties, such as the extrapolation from laboratory data to real-world ecosystems. wfduk.orgchemsafetypro.comnih.gov
For mecoprop, PNECs are derived using the methodology outlined in the Technical Guidance Document (TGD) from the European Chemicals Bureau. wfduk.org The process involves using long-term toxicity data (No Observed Effect Concentration, NOEC) from the most sensitive species across different taxonomic groups, including algae, crustaceans, and fish. wfduk.org When only short-term data (e.g., LC50, EC50) is available, larger assessment factors are applied. chemsafetypro.com
Freshwater ecosystems have been a primary focus, with long-term toxicity data available for four taxonomic groups: algae, crustaceans, fish, and macrophytes. wfduk.org Studies indicate that freshwater algae and macrophytes are generally more sensitive to mecoprop than invertebrates and fish. wfduk.org For marine environments, PNECs are often derived by applying an additional assessment factor to the freshwater data, unless sufficient saltwater-specific toxicity data is available. norman-network.com
While mecoprop is not expected to persist in soil due to biodegradation, its potential to leach into groundwater is a concern that may necessitate the development of a specific PNEC for groundwater. wfduk.org No PNEC for sediment could be derived based on the available literature due to a lack of information on toxicity to sediment-dwelling organisms. wfduk.org
The table below summarizes the proposed PNEC values for mecoprop in various environmental compartments.
Table 1: Proposed Predicted No-Effect Concentrations (PNEC) for Mecoprop
| Environmental Compartment | PNEC Value (µg/L) | Basis for Derivation | Source |
|---|---|---|---|
| Freshwater | 12 | Based on long-term toxicity data for the most sensitive species (algae and macrophytes) with an assessment factor. | wfduk.org |
| Saltwater | 1.2 | Derived by applying an assessment factor of 10 to the freshwater PNEC. | wfduk.orgnorman-network.com |
Development of Environmental Quality Standards (EQS) and Benchmarks
Environmental Quality Standards (EQS) are regulatory thresholds for concentrations of pollutants in water, sediment, or biota that should not be exceeded to protect ecosystem health. sepa.org.uk These standards are a key component of water management policies like the European Union's Water Framework Directive (WFD). wfduk.orgeuropa.eu The PNECs derived from ecotoxicological data form the scientific basis for proposing EQS values. wfduk.org
For a PNEC to be considered suitable as an EQS, it must not be subject to excessive uncertainty, and analytical methods must be capable of measuring the substance at the required concentration for compliance monitoring. wfduk.org In the case of mecoprop, analytical methods like gas chromatography/mass spectrometry (GC-MS) are deemed adequate for this purpose. wfduk.org
Different jurisdictions may develop their own EQS values based on specific protection goals. For instance, Swiss authorities have proposed distinct quality criteria for the two stereoisomers of mecoprop, reflecting differences in their ecotoxicological potency. oekotoxzentrum.ch The herbicidally active R-enantiomer, Mecoprop-P, is considered more potent, leading to a lower EQS compared to the racemic mixture. oekotoxzentrum.choekotoxzentrum.ch
The development of EQS involves several types of values:
Annual Average (AA-EQS): The average concentration measured over a year should not exceed this value, protecting against chronic effects. oekotoxzentrum.ch
Maximum Allowable Concentration (MAC-EQS): This value protects against short-term, acute toxicity effects from concentration peaks. oekotoxzentrum.ch
The table below presents some of the proposed EQS and other quality benchmarks for mecoprop and mecoprop-P.
Table 2: Proposed Environmental Quality Standards (EQS) for Mecoprop and Mecoprop-P
| Substance | Standard Type | Value (µg/L) | Jurisdiction/Source |
|---|---|---|---|
| Mecoprop | AA-EQS | 12 | UK (Proposed, based on PNEC) |
| Mecoprop-P | AA-EQS (CQC) | 0.80 | Switzerland (Proposed) |
| Mecoprop-P | MAC-EQS (AQC) | 29 | Switzerland (Proposed) |
| Mecoprop-P | AA-EQS | 5.5 | Switzerland (Derived) |
CQC: Chronic Quality Criterion; AQC: Acute Quality Criterion oekotoxzentrum.ch
Frameworks for Integrating Ecotoxicity Data with Environmental Monitoring
A robust framework for environmental protection integrates ecotoxicity data, which establishes safe concentration thresholds, with environmental monitoring programs that measure actual pollutant concentrations. chemsafetypro.com This integration allows for a systematic assessment of risk, where the Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) is compared against the PNEC or EQS. chemsafetypro.com
The core of this framework is the risk characterization ratio (PEC/PNEC or MEC/PNEC). A ratio of less than 1 suggests that the risk is likely acceptable, while a ratio greater than 1 indicates a potential risk to the environment, which may trigger further investigation or regulatory action. chemsafetypro.com
For mecoprop, this framework is put into practice through:
Setting Standards: Ecotoxicity studies determine the NOEC for sensitive species, which, with an assessment factor, yields a PNEC. wfduk.org This PNEC is then proposed as an EQS for regulatory use. wfduk.org
Compliance Monitoring: Environmental agencies conduct monitoring programs to measure concentrations of substances like mecoprop in surface water and groundwater. service.gov.uk Mecoprop is frequently detected in landfill leachate and is considered a key indicator of pollution from such sources. service.gov.ukresearchgate.net
Risk Assessment: The monitoring data (MEC) is compared against the established EQS. For example, monitoring of UK groundwater has found mecoprop concentrations exceeding the 0.1 µg/l drinking water standard in a small percentage of boreholes, indicating localized contamination. service.gov.uk
Feedback and Action: When monitoring reveals exceedances of the EQS, it signals a potential failure of risk management measures and can lead to actions such as identifying and controlling the source of pollution.
This integrated approach ensures that the scientifically derived toxicity thresholds are used practically to manage and protect environmental quality. The adequacy of analytical methods is crucial for this framework, as they must be sensitive enough to detect the substance at levels at or below the EQS. wfduk.org
Modeling Approaches for Predicting Ecological Exposure and Risk
Modeling is an essential tool in ecological risk assessment, used to predict the environmental fate, transport, and concentration of chemicals like this compound. These models simulate how a substance moves through and persists in different environmental compartments, thereby estimating the Predicted Environmental Concentration (PEC) that organisms might be exposed to. service.gov.ukepa.gov
The process typically involves:
Exposure Scenario Definition: This includes information on the use of the pesticide, such as application rates, timing, and methods. epa.gov
Model Parameterization: Models require data on the physicochemical properties of the substance and its environmental behavior. Key parameters for mecoprop include its soil organic carbon-water (B12546825) partitioning coefficient (Koc), degradation half-life, and acid dissociation constant (pKa). service.gov.ukoekotoxzentrum.ch
PEC Calculation: Using these parameters, models like TerrPlant or groundwater models like Landsim predict concentrations in soil, surface water (from runoff and spray drift), and groundwater. researchgate.netepa.gov
Risk Characterization: The model-predicted PEC is then compared to the PNEC to calculate a risk quotient (RQ = PEC/PNEC). epa.gov This RQ is evaluated against a Level of Concern (LOC) to determine if the risk is acceptable. epa.gov
Mecoprop is water-soluble and exhibits relatively low sorption to soil, making it mobile and prone to transport into groundwater. service.gov.uk However, it also readily biodegrades in soil, with reported half-lives ranging from 3 to 21 days. wfduk.org Risk assessments must consider these competing processes. For conservative (worst-case) screening assessments, biodegradation might be excluded unless site-specific data can support it as an attenuation mechanism. service.gov.uk
The table below lists key environmental fate parameters for mecoprop used in exposure and risk modeling.
Table 3: Environmental Fate and Physicochemical Properties of Mecoprop for Modeling
| Parameter | Value | Significance in Modeling | Source |
|---|---|---|---|
| pKa | 3.1 - 3.2 | Determines the ionic state in the environment; mecoprop is fully dissociated at typical environmental pH, affecting mobility and sorption. | wfduk.orgoekotoxzentrum.ch |
| Koc (Soil Organic Carbon Partition Coefficient) | 12 - 54 mL/g | Indicates low adsorption to soil and high mobility potential. | oekotoxzentrum.ch |
| Biodegradation Half-life (Soil) | 3 - 21 days | Shows that mecoprop is not expected to persist in soil under favorable conditions. | wfduk.org |
| Hydrolytic Stability | Stable | The parent acid is stable to hydrolysis, meaning other degradation pathways are more important. | wfduk.orgoekotoxzentrum.ch |
Plant Interaction and Herbicidal Mechanisms of Mecoprop 2 Octyl Ester
Physiological Mode of Herbicidal Action
The herbicidal activity of mecoprop (B166265), the active form of Mecoprop-2-octyl ester, is rooted in its ability to mimic the plant's natural growth hormones, leading to a cascade of disruptive physiological and molecular events.
Mecoprop is a synthetic auxin, meaning it imitates the action of natural auxins like indole-3-acetic acid (IAA). ucanr.edunih.govunl.edu In susceptible plants, it induces uncontrolled and unsustainable growth. xtbg.ac.cn While low concentrations of auxins stimulate normal cell elongation and development, the high, persistent levels resulting from mecoprop application lead to a lethal disruption of these processes. nih.govunl.edu This hormonal imbalance damages vascular tissues, alters protein production, and ultimately causes abnormal growth patterns such as stem curling and leaf distortion, leading to plant death. xtbg.ac.cnalsenvironmental.co.uk
The phytotoxicity of mecoprop extends to the cellular and molecular levels, where it interferes with several fundamental processes:
Cell Wall Plasticity: A primary effect of auxin-like herbicides is the alteration of cell wall plasticity. xtbg.ac.cnalsenvironmental.co.uk Mecoprop increases cell wall extensibility, a phenomenon linked to the "acid growth hypothesis," where the acidification of the cell wall activates enzymes like expansins that loosen the wall structure. ucanr.edufrontiersin.org This uncontrolled loosening, without coordinated growth, contributes to the abnormal cell enlargement and tissue distortion seen in affected plants. xtbg.ac.cn
Ethylene (B1197577) Biosynthesis: Mecoprop stimulates the production of ethylene, another key plant hormone. xtbg.ac.cnalsenvironmental.co.uk This increased ethylene synthesis is a secondary response to the auxin overdose and contributes to symptoms like leaf epinasty (downward bending) and senescence. nih.govxtbg.ac.cn The induction of ethylene biosynthesis genes is a downstream effect of the primary auxin signaling disruption. xtbg.ac.cn
Mimicry of Auxin Activity and Growth Regulation Disruption
Plant Uptake, Translocation, and Distribution
This compound is formulated to enhance its absorption by plants. Ester formulations are generally more lipophilic than their acid or salt counterparts, allowing for more efficient penetration of the waxy leaf cuticle. asacim.org.ar Once absorbed, the ester is hydrolyzed within the plant to the active herbicidal acid, mecoprop. nih.gov
Following uptake, mecoprop is translocated throughout the plant via both the xylem and the phloem, allowing it to move upwards from the roots and downwards from the leaves to sites of active growth, such as meristems and developing tissues. purdue.edu This systemic movement is crucial for its effectiveness against perennial weeds with extensive root systems. The distribution within the plant can be influenced by factors such as the plant species, its growth stage, and environmental conditions. asacim.org.ar Studies have shown that susceptible species tend to translocate more of the herbicide to active meristems compared to tolerant species. asacim.org.arcambridge.org
Plant Metabolic Pathways and Detoxification (focusing on the parent acid mecoprop)
Plants have evolved detoxification mechanisms to cope with foreign compounds (xenobiotics) like herbicides. The detoxification of mecoprop generally follows a multi-phase process:
Phase I (Activation): The initial step often involves oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases. nih.govfrontiersin.org This process, typically through ring hydroxylation, makes the molecule more reactive and prepares it for the next phase. nih.gov
Phase II (Conjugation): The activated mecoprop molecule is then conjugated with endogenous molecules like sugars (glycosylation) or amino acids. nih.govacs.org This conjugation increases the water solubility of the herbicide and reduces its toxicity. pesticidestewardship.org
Phase III (Compartmentalization): The conjugated, less toxic form of the herbicide is then transported and sequestered into cellular compartments, such as the vacuole, or incorporated into the cell wall. frontiersin.orgpesticidestewardship.org This removal from metabolically active regions of the cell prevents it from reaching its target site. pesticidestewardship.org
The efficiency of these detoxification pathways is a key factor in a plant's tolerance or resistance to mecoprop. nih.govfrontiersin.org
Herbicide Resistance in Weed Biotypes
Herbicide resistance is the inherited ability of a plant to survive and reproduce following exposure to a dose of herbicide normally lethal to the wild type. Resistance to synthetic auxin herbicides like mecoprop has been documented, although it is less common than resistance to other herbicide modes of action. alberta.ca The primary mechanisms of resistance include an altered herbicide target site, enhanced metabolism, or sequestration of the herbicide. pesticidestewardship.org
Resistance to mecoprop has been confirmed in several weed species in various regions globally.
| Weed Species | Location of Documented Resistance | Year of First Report |
| Stellaria media (Chickweed) | United Kingdom, Ireland | 1985 ahdb.org.uk |
| Carduus nutans (Nodding Thistle) | New Zealand (Hawke's Bay, Waikato) | ~1989 tandfonline.com |
| Papaver rhoeas (Corn Poppy) | Spain | Early 1990s nih.govfrontiersin.org |
| Raphanus raphanistrum (Wild Radish) | Australia (Western Australia) | 2007 uwa.edu.au |
Interactive Data Table: Documented Cases of Mecoprop Resistance (This is a simplified representation. For a fully interactive experience, data would be linked to a dynamic database.)
| Weed Species | Location | Initial Report Year | Reference |
|---|---|---|---|
| Stellaria media (Chickweed) | United Kingdom, Ireland | 1985 | ahdb.org.uk |
| Carduus nutans (Nodding Thistle) | New Zealand | c. 1989 | tandfonline.com |
| Papaver rhoeas (Corn Poppy) | Spain | Early 1990s | nih.govfrontiersin.org |
| Raphanus raphanistrum (Wild Radish) | Australia | 2007 | uwa.edu.au |
In the United Kingdom, mecoprop resistance was identified in chickweed (Stellaria media) as early as 1985, with subsequent reports from Scotland and Ireland. ahdb.org.uk In New Zealand, nodding thistle (Carduus nutans) biotypes showed resistance to MCPA and cross-resistance to other auxinic herbicides, though they remained susceptible to mecoprop at recommended rates. tandfonline.com The continued use of herbicides with the same mode of action is a primary driver for the selection and spread of resistant weed populations. croplife.org.au
Biochemical and Physiological Mechanisms of Resistance Development
The development of resistance to auxinic herbicides, including those in the phenoxy family like mecoprop, is a complex evolutionary process. Weeds can develop resistance through two primary categories of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov
Target-Site Resistance (TSR) involves modifications at the herbicide's specific point of action within the plant, which for auxinic herbicides is the auxin signal transduction pathway. nih.gov
Altered Auxin Receptors: Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA) by binding to receptor proteins (like the F-box protein TIR1 and other Auxin F-box/AFB proteins) and co-receptor proteins (Aux/IAA). nih.gov Mutations in the genes that code for these proteins can reduce the binding affinity of the herbicide, rendering it less effective. nih.gov This prevents the deregulation of gene expression that would normally lead to uncontrolled growth and plant death. nih.gov Research on Arabidopsis has shown that certain mutations can confer resistance to specific auxinic herbicides, such as picloram (B1677784), but not necessarily to others like 2,4-D, indicating a high degree of specificity in the receptor-herbicide interaction. nih.gov
Non-Target-Site Resistance (NTSR) comprises a broader set of mechanisms that prevent a lethal concentration of the herbicide from reaching its target site. nih.gov
Enhanced Metabolism: This is a major NTSR mechanism where resistant plants can more rapidly detoxify the herbicide into non-toxic metabolites. nih.gov This process is often mediated by large enzyme families, particularly cytochrome P450 monooxygenases (P450s). nih.govfrontiersin.org For instance, research on 2,4-D-resistant Papaver rhoeas (corn poppy) populations identified enhanced metabolism as the key resistance mechanism, with the P450 inhibitor malathion (B1675926) successfully reversing the resistance. frontiersin.org Similarly, enhanced degradation of mecoprop, potentially mediated by a P450 enzyme, was suggested as the resistance mechanism in a biotype of Stellaria media (common chickweed). frontiersin.orgagriculturejournals.cz
Reduced Translocation: In some resistant biotypes, the herbicide is absorbed by the leaves but is not effectively moved (translocated) throughout the plant to its sites of action. tandfonline.comhracglobal.com Studies on 2,4-D-resistant Carduus nutans (nodding thistle) found that the herbicide appeared to be less mobile within the resistant plants compared to susceptible ones. tandfonline.comtandfonline.com This can be due to sequestration of the herbicide in the vacuole or impaired transport in the phloem. nih.govhracglobal.com
Altered Uptake: While less common for auxinic herbicides, some resistance cases can be linked to reduced absorption of the herbicide through the leaf cuticle. However, studies on phenoxy-resistant Carduus nutans and wild mustard found no significant differences in herbicide uptake between resistant and susceptible biotypes. tandfonline.comcambridge.org
The table below summarizes the primary mechanisms of resistance to auxinic/phenoxy herbicides.
| Mechanism Category | Specific Mechanism | Biochemical/Physiological Process | Example Weed Species |
|---|---|---|---|
| Target-Site Resistance (TSR) | Altered Target Site | Mutation in auxin receptor genes (e.g., TIR1/AFB) reduces herbicide binding affinity. nih.gov | Arabidopsis thaliana (model), Sinapis arvensis cambridge.orghracglobal.com |
| Non-Target-Site Resistance (NTSR) | Enhanced Metabolism | Increased rate of herbicide detoxification, often by cytochrome P450 enzymes, into inactive compounds. nih.govfrontiersin.org | Papaver rhoeas, Stellaria media frontiersin.org |
| Reduced Translocation | Impaired movement of the herbicide from the point of entry (leaf) to other parts of the plant. tandfonline.comhracglobal.com | Carduus nutans, Raphanus raphanistrum tandfonline.comhracglobal.com |
Patterns of Cross-Resistance to Other Phenoxy Herbicides
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple herbicides, often within the same chemical class or with the same mode of action. tandfonline.com The patterns of cross-resistance among auxinic herbicides, including phenoxy types, are complex and not always predictable, suggesting that different resistance mechanisms have evolved in various weed populations.
Case of Carduus nutans (Nodding Thistle): Research on nodding thistle populations in New Zealand that had developed resistance to MCPA and 2,4-D revealed a specific cross-resistance pattern. These populations were also cross-resistant to MCPB. However, they did not show any significant decrease in susceptibility to mecoprop, dicamba (B1670444), clopyralid (B1669233), or picloram. massey.ac.nzcaws.org.nz This indicates that the resistance mechanism in this biotype is specific to certain phenoxy herbicides and does not extend to all auxinic herbicides. massey.ac.nz
Case of Sinapis arvensis (Wild Mustard): In contrast, a biotype of wild mustard was identified as being resistant to a broad range of auxinic herbicides, including the phenoxy herbicides MCPA, mecoprop, and 2,4-D, as well as the benzoic acid dicamba and the pyridine (B92270) carboxylic acid picloram. hracglobal.com The mechanism in this case is believed to be an altered auxin receptor, leading to broad cross-resistance. hracglobal.com
Case of Chenopodium album (Fathen): A dicamba-resistant population of fathen was found to be cross-resistant to pyridine carboxylic acid herbicides like clopyralid and aminopyralid. tandfonline.comresearchgate.net However, it was not cross-resistant to the phenoxy herbicides 2,4-D and mecoprop. tandfonline.comresearchgate.net This pattern suggests a resistance mechanism that affects the binding or action of benzoic and pyridine acids but not phenoxy acids.
The following table details the observed cross-resistance patterns in selected weed species resistant to a primary auxinic herbicide.
| Weed Species | Primary Resistance | Cross-Resistant To | Susceptible To (No Cross-Resistance) |
|---|---|---|---|
| Carduus nutans | MCPA / 2,4-D | MCPB massey.ac.nzcaws.org.nz | Mecoprop, Dicamba, Clopyralid, Picloram massey.ac.nzcaws.org.nz |
| Sinapis arvensis | Dicamba | MCPA, Mecoprop, 2,4-D, Picloram hracglobal.com | N/A in cited study |
| Chenopodium album | Dicamba | Clopyralid, Aminopyralid, Picloram tandfonline.comresearchgate.net | Mecoprop, 2,4-D tandfonline.comresearchgate.net |
Research on Strategies for Resistance Management in Agricultural Systems
The development of herbicide resistance necessitates the implementation of integrated weed management strategies to ensure long-term efficacy and prevent the selection of further resistant biotypes. Research has focused on diversifying weed control tactics to reduce the selection pressure imposed by the repeated use of a single herbicide or mode of action.
Herbicide Rotation and Mixtures: The cornerstone of chemical resistance management is the rotation of herbicides with different modes of action. portlandpress.com Instead of relying solely on phenoxy herbicides year after year, farmers are advised to alternate with herbicides from different chemical groups. Furthermore, the use of tank-mixtures containing multiple herbicides with different modes of action can be effective. For example, to manage pyridine-resistant Onehunga weed (Soliva sessilis), which is cross-resistant to picloram and clopyralid, research suggests using herbicides from other families like bentazone (B1668011) or mixtures containing mecoprop, ioxynil, and bromoxynil. nzpps.org A mixture of MCPA, mecoprop, and dicamba is also considered a viable option to control this resistant biotype. nzpps.org
Monitoring and Early Detection: Identifying resistant populations early is crucial. The history of a field, particularly the repeated application of 2,4-D or MCPA for many years, has been strongly linked to the development of resistance in nodding thistle. massey.ac.nzcabidigitallibrary.org Farmers observing reduced control should investigate the possibility of resistance and adjust their management practices accordingly.
Integration of Non-Chemical Methods: Reducing the reliance on herbicides altogether is a key long-term strategy. Incorporating non-chemical control methods such as crop rotation, cover cropping, mechanical weeding (tillage), and promoting competitive crop growth can help manage weed populations and reduce the selection pressure for herbicide resistance.
Understanding Fitness Costs: Research has also investigated whether resistant plants have a "fitness cost," meaning they might be less competitive than their susceptible counterparts in the absence of the herbicide. In the case of phenoxy-resistant nodding thistle, studies found no significant difference in competitive ability between resistant and susceptible biotypes under nutrient stress, implying that resistant populations are likely to persist in the field even if the use of that specific herbicide is discontinued. massey.ac.nz This underscores the importance of proactive management to prevent resistance from establishing in the first place.
Analytical Methodologies for Mecoprop 2 Octyl Ester in Environmental Matrices
Advanced Sample Preparation Techniques
Effective sample preparation is a critical first step to isolate Mecoprop-2-octyl ester from complex environmental matrices like water, soil, and biota, thereby reducing interference and enhancing detection limits.
Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive sample preparation technique that combines sampling, isolation, and enrichment in a single step. It utilizes a fiber coated with an extractive phase (a polymer, a sorbent, or a combination) to concentrate analytes from a sample. nih.gov The fiber is then introduced into the analytical instrument, typically a gas or liquid chromatograph, for desorption and analysis. chromatographyonline.com SPME is widely used for environmental analyses, including water and air samples, due to its simplicity, automation potential, and the ability to achieve low detection limits. Various fiber coatings are available, such as polydimethylsiloxane (B3030410) (PDMS) and polyacrylate (PA), chosen based on the polarity of the target analyte. nih.govresearchgate.net
Liquid-Phase Microextraction (LPME) represents a miniaturized version of the traditional liquid-liquid extraction (LLE) and has gained popularity due to its minimal solvent consumption, cost-effectiveness, and high efficiency in extracting trace analytes. uniroma1.itunl.pt Several variations of LPME exist, including dispersive liquid-liquid microextraction (DLLME) and hollow-fiber liquid-phase microextraction (HF-LPME). uniroma1.itresearchgate.net These techniques are highly compatible with chromatographic methods and are suitable for a wide range of compounds, including pesticides. unl.pt For instance, a supramolecular solvent (SUPRAS) based LPME method has been developed for the extraction of phenoxy acid herbicides, including mecoprop (B166265), from water and rice samples before HPLC analysis. researchgate.net
A comparison of these microextraction techniques highlights their advantages over conventional methods:
| Feature | Solid-Phase Microextraction (SPME) | Liquid-Phase Microextraction (LPME) |
| Principle | Adsorption/absorption of analytes onto a coated fiber. | Partitioning of analytes into a micro-volume of extraction solvent. uniroma1.it |
| Solvent Usage | Solvent-free. | Minimal solvent consumption. uniroma1.it |
| Key Advantages | Combines sampling, isolation, and enrichment; reusable fibers; easily automated. | Simple, rapid, inexpensive; high enrichment factors. unl.ptresearchgate.net |
| Common Applications | Environmental water and air analysis; headspace analysis. | Analysis of pesticides and other organic pollutants in water and food samples. unl.ptresearchgate.net |
For gas chromatographic analysis, the polarity of acidic herbicides like mecoprop can lead to poor peak shape and thermal instability. researchgate.net Derivatization is a common strategy to convert these polar compounds into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity. researchgate.netcanada.ca
Common derivatization reactions include:
Esterification: Converting the carboxylic acid group to an ester, often a methyl ester, using reagents like diazomethane (B1218177) or BF3-methanol. researchgate.netwho.int
Silylation: Introducing silyl (B83357) groups using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net
Acylation: Another method to modify functional groups. researchgate.net
The choice of derivatizing agent is crucial. For instance, while methylation is common, derivatization with pentafluorobenzyl bromide (PFBBr) can offer superior sensitivity for electron capture detection in GC analysis, which is particularly important for compounds like MCPA and mecoprop (MCPP). epa.gov Microwave-assisted derivatization is an advanced technique that can reduce reaction times and minimize the formation of artifacts. researchgate.net
Solid-Phase Microextraction (SPME) and Liquid-Phase Microextraction (LPME)
Chromatographic Separation Technologies
Chromatography is the cornerstone for the separation and analysis of this compound and related compounds in environmental samples.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.netsigmaaldrich.com For phenoxy acid herbicides like mecoprop, derivatization is typically required prior to GC analysis to ensure volatility and thermal stability. canada.ca
A study on the analysis of chlorinated herbicides in hazardous waste demonstrated that capillary GC with an electron capture detector (GC/EC) on a DB-5 column provides superior resolution for methyl-derivatized herbicides in a single 20-minute run. epa.gov Another method utilized GC-MS for the determination of chlorophenoxy acids in soil, highlighting the need for derivatization to achieve sensitive and selective measurements. researchgate.net
Liquid chromatography, especially high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is well-suited for the analysis of less volatile and thermally labile compounds like mecoprop without the need for derivatization. wfduk.orgnih.gov
An analytical method was developed to determine phenoxyacid herbicides, including mecoprop, in kidney tissue using LC-MS/MS, achieving a low limit of detection of 0.02 mg/kg. nih.gov Another study developed a multiresidue method for analyzing acidic herbicides and their esters in cereals using LC-MS/MS, which involved hydrolysis to release covalently bound compounds before extraction. diva-portal.org LC methods have also been reported for measuring mecoprop concentrations in drinking water, often involving an on-line pre-concentration step to enhance sensitivity. wfduk.org
| Technique | Sample Preparation | Detection Limit | Key Findings | Citation |
| LC-MS/MS | Soxhlet extraction, anion exchange SPE | 0.02 mg/kg | Determined mecoprop in animal kidney tissue. | nih.gov |
| LC-MS/MS | Hydrolysis, extraction with acidified ethyl acetate | Not specified | Multiresidue analysis of acidic herbicides and esters in cereals. | diva-portal.org |
| LC with on-line pre-concentration | Anion exchanger pre-concentration | Not specified | Measured mecoprop in drinking water. | wfduk.org |
Mecoprop possesses a chiral center, meaning it exists as two enantiomers (R- and S-forms). wfduk.org The herbicidal activity is primarily associated with the R-enantiomer, known as mecoprop-P. wfduk.org Therefore, analytical methods that can distinguish between these enantiomers are crucial for accurate environmental risk assessment.
Chiral separation is most commonly achieved using chiral stationary phases (CSPs) in either GC or LC. Nano-liquid chromatography (nano-LC) with a vancomycin-based CSP has been successfully used for the baseline enantiomeric separation of mecoprop, dichlorprop, and fenoprop. researchgate.net Another study reported improved chiral resolution of mecoprop enantiomers using a CHIRALPAK® IM column with mobile phases containing ethyl acetate, dichloromethane, or methyl tert-butyl ether. chiraltech.com
Capillary electrophoresis (CE) is another powerful technique for chiral separations. A CE-ESI-MS method has been developed for the separation of dichlorprop, fenoprop, and mecoprop enantiomers using trimethyl-β-cyclodextrin as a chiral selector. csic.es
The development of these chiral separation methods allows for the investigation of the environmental fate and enantioselective degradation of mecoprop.
Liquid Chromatography (LC) Applications
High-Sensitivity Spectrometric Detection
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), stands as a powerful tool for the analysis of this compound. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, making it indispensable for complex environmental matrices.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a frequently employed technique for the determination of pesticide residues, including this compound. crmlabstandard.com The use of Multiple Reaction Monitoring (MRM) mode in GC-MS/MS provides high selectivity and sensitivity for quantitative analysis. crmlabstandard.comcrmlabstandard.com For instance, an Agilent 7890B Series GC coupled with a 7010 Series Triple Quadrupole MS has been utilized for the determination of a wide range of pesticides, including this compound. crmlabstandard.comcrmlabstandard.com In such setups, typical ion source temperatures are around 280°C, with quadrupole temperatures maintained at 150°C. crmlabstandard.comcrmlabstandard.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another key analytical approach, especially for the parent acid, mecoprop, and its degradation products in aqueous samples. canada.canih.gov While direct analysis of the ester by LC-MS/MS is less common in the provided research, the methodology is highly relevant. For instance, a method for analyzing phenoxyacid herbicides in water involved solid-phase extraction followed by LC-MS/MS with negative ion electrospray ionization. canada.ca This highlights the capability of LC-MS/MS to achieve low limits of detection, often in the nanogram per liter (ng/L) range. canada.ca A study on the simultaneous determination of acidic pesticides and their esters utilized alkaline hydrolysis to convert the esters to their corresponding acids before LC-MS/MS analysis. acs.org This approach, while indirect for the ester itself, demonstrates the versatility of LC-MS/MS in comprehensive pesticide residue analysis. acs.org
High-resolution mass spectrometry (HRMS) coupled with gas chromatography has also been used to study the enantiomeric fractionation of mecoprop, providing detailed structural information and allowing for the differentiation of isotopologues. researchgate.net
Table 1: GC-MS/MS Parameters for this compound Analysis This table is interactive. Users can sort and filter the data.
| Parameter | Value | Reference |
|---|---|---|
| Gas Chromatograph | Agilent 7890B Series | crmlabstandard.comcrmlabstandard.com |
| Mass Spectrometer | Agilent 7010 Series Triple Quadrupole | crmlabstandard.comcrmlabstandard.com |
| Ionization Mode | Electron Ionization (EI) | crmlabstandard.comcrmlabstandard.com |
| Ion Source Temperature | 280°C | crmlabstandard.comcrmlabstandard.com |
| Quadrupole Temperature | 150°C | crmlabstandard.comcrmlabstandard.com |
Flow Injection Analysis (FIA) is a rapid and automated analytical technique that can be applied to the determination of various analytes. While specific applications of FIA for this compound were not detailed in the provided search results, the technique has been used for the analysis of the parent compound, mecoprop. wfduk.org A study reported the use of FIA for the analysis of mecoprop and 2,4-dichlorophenoxyacetic acid, indicating its potential for screening purposes and rapid quantification in less complex sample matrices. wfduk.org The principles of FIA, involving the injection of a sample into a continuously flowing carrier stream that merges with reagent streams before reaching a detector, could theoretically be adapted for the analysis of this compound, likely after a hydrolysis step to a more easily detectable form or by using a suitable detector for the ester itself.
Mass Spectrometry (MS and MS/MS) for Identification and Quantification
Development and Validation of Reference Materials for Accurate Analysis
The availability of high-quality, certified reference materials (CRMs) is fundamental for the accuracy and traceability of analytical measurements in environmental monitoring. gcms.cz For the analysis of this compound, several suppliers offer reference standards. gcms.czlgcstandards.com
These reference materials are produced by laboratories accredited to standards such as ISO/IEC 17025 and ISO Guide 34, which ensures the highest quality level. gcms.cz The certification process involves rigorous testing to establish the purity of the material and to provide a comprehensive certificate of analysis. lgcstandards.com This certificate typically includes the determined purity, the uncertainty of the measurement, and details of the analytical methods used for characterization. lgcstandards.com The expanded uncertainty is calculated in accordance with guidelines like the EURACHEM/CITAC Guide, providing a high level of confidence in the stated value. lgcstandards.com
For this compound, reference materials are available as neat substances or in solution. gcms.czlgcstandards.com These standards are crucial for instrument calibration, method validation, and quality control, ensuring that analytical data from different laboratories are comparable and reliable. gcms.cz Proficiency testing (PT) schemes, which often utilize well-characterized matrix materials, also play a vital role in demonstrating a laboratory's competence in pesticide analysis. gcms.cz
Table 2: Suppliers of this compound Reference Materials This table is interactive. Users can sort and filter the data.
| Supplier | Product Type | Available Information | Reference |
|---|---|---|---|
| LGC Standards | Reference Standard | CAS Number 200072-89-5 | lgcstandards.com |
| Sigma-Aldrich (TraceCERT®) | Certified Reference Material | Manufactured according to ISO/IEC 17025 and ISO Guide 34 | gcms.cz |
Advanced Remediation Strategies for Mecoprop 2 Octyl Ester Contamination
Bioremediation Approaches for Environmental Clean-up
Bioremediation harnesses biological processes to degrade or detoxify contaminants. medcraveonline.com For phenoxy acid herbicides like mecoprop (B166265), this often involves stimulating native microbial populations or introducing specialized microorganisms to break down the compound. medcraveonline.comresearchgate.net
Biostimulation involves the addition of rate-limiting nutrients or electron acceptors (like oxygen or nitrate) to encourage the growth and activity of indigenous contaminant-degrading microorganisms. medcraveonline.commdpi.com Bioaugmentation is the introduction of exogenous, specialized microbial strains or consortia to a contaminated site to enhance the degradation of target pollutants. medcraveonline.comnih.gov
Research into mecoprop (MCPP) degradation in contaminated subsoils has shown that these techniques can be effective, though their success is highly dependent on site-specific conditions. researchgate.net Studies have investigated the amendment of soil with substances like glucose and nitrate (B79036) to stimulate bioremediation under different redox conditions. researchgate.net Findings indicate that nitrate amendment can enhance the degradation of high concentrations of MCPP, while glucose amendment did not significantly improve the process. researchgate.net
The degradation of mecoprop is often enantioselective, meaning one of its two optical isomers (enantiomers), (R)-MCPP or (S)-MCPP, is degraded preferentially. This selectivity can vary with the microbial communities present, the contaminant concentration, and the prevailing redox conditions. researchgate.net For instance, at a Danish site with historical phenoxy acid contamination, researchers identified distinct microbial communities based on their degradation patterns for MCPP enantiomers. researchgate.net
Table 1: Research Findings on Enantioselective MCPP Degradation in Soil
| Microbial Community Type | Condition | Enantiomer Selectivity | Finding |
|---|---|---|---|
| Type 1 | Aerobic | Little enantioselectivity | Observed in soil from 4.5m and 6m depths. researchgate.net |
| Type 2 | Aerobic | (R)-selective | Observed in soil from 3m and 6m depths at environmental concentrations. researchgate.net |
These findings highlight that biostimulation strategies must be carefully designed, considering that different microbial populations with varying degradation capabilities and selectivity may exist even within the same site. researchgate.net
Engineered bioreactors offer a controlled environment for treating contaminated water. Moving Bed Biofilm Reactors (MBBRs) are a prominent example, utilizing small plastic carriers on which biofilms grow. au.dk These systems are recognized as robust and can facilitate the biodegradation of recalcitrant compounds like mecoprop. au.dkresearchgate.net
Batch experiments using MBBRs to treat water spiked with mecoprop have demonstrated its degradation, with performance influenced by the initial concentration. au.dknih.gov In one study, a 90% removal of mecoprop was achieved at an initial concentration of 10 µg/L, whereas the removal efficiency dropped to 25% at 100 µg/L and 0% at 1000 µg/L, indicating system saturation at higher concentrations. au.dk
The degradation in MBBRs is also enantioselective. At low concentrations (10 µg/L), the degradation of (R)-mecoprop was faster (half-life of ~50 hours) than that of (S)-mecoprop (half-life of ~150 hours). au.dk Another study reported that the removal of (S)-mecoprop generally prevailed over (R)-mecoprop. nih.gov The addition of a co-substrate like methanol (B129727) was found to prolong the removal of the (R)-enantiomer. nih.govau.dk During the process, metabolites such as 4-chloro-2-methylphenol (B52076) are formed and subsequently degraded. au.dknih.gov
Table 2: Mecoprop Degradation in a Moving Bed Biofilm Reactor (MBBR)
| Initial Mecoprop Concentration | Final Removal Percentage | Enantioselectivity | Key Metabolite Formed |
|---|---|---|---|
| 10 µg/L | 90% | Yes ((R)-mecoprop half-life: ~50 hrs; (S)-mecoprop half-life: ~150 hrs) | 4-Chlorocatechol au.dk |
| 100 µg/L | 25% | Not distinguished | 4-Chlorocatechol au.dk |
Biostimulation and Bioaugmentation Techniques in Soil and Water
Physicochemical Treatment Methods for Water Contamination
Physicochemical methods provide an alternative to biological treatments, particularly for recalcitrant organic pollutants. nih.gov
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures based on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). researchgate.netresearchgate.net These radicals can oxidize a broad range of organic pollutants, breaking them down into simpler, less harmful substances, and can ultimately lead to complete mineralization to CO2 and H2O. nih.govresearchgate.net Common AOPs include treatments using ozone (O3), hydrogen peroxide (H2O2), and UV light in various combinations (e.g., UV/H2O2, UV/O3). ijert.orgheylneomeris.com
Anodic oxidation, an electrochemical AOP, has been studied for mecoprop degradation. Research comparing the effectiveness of different anode materials found that a boron-doped diamond (BDD) anode exhibited a faster oxidation rate and greater current efficiency for mecoprop mineralization than a Ti/PbO2 anode. researchgate.net The degradation pathway was found to involve the same aromatic and carboxylic acid intermediates regardless of the anode used, with oxalic acid being the final by-product before complete mineralization. researchgate.net
Natural Attenuation Processes in Subsurface Environments
Natural attenuation refers to the reduction of contaminant concentration in the environment through naturally occurring physical, chemical, and biological processes without human intervention. nih.gov For mecoprop in subsurface environments, biodegradation is the only significant destructive attenuation mechanism. geoscienceworld.orgservice.gov.uk However, the rate and extent of this biodegradation are highly variable. geoscienceworld.org
While degradation is commonly observed in topsoil, there is a very rapid decrease in the degradation rate with increasing depth. service.gov.uk Mecoprop is water-soluble and experiences little retardation from sorption, allowing it to be transported relatively easily into aquifers. geoscienceworld.orgservice.gov.uk Once in the subsurface, particularly under anaerobic (oxygen-lacking) conditions found in landfill leachate plumes, it can be highly persistent. geoscienceworld.org
The natural attenuation of mecoprop is strongly influenced by the redox conditions of the groundwater. A study of a limestone aquifer contaminated by landfill leachate revealed significant differences in enantioselective degradation across different redox zones. nih.gov
Aerobic Zone: In the presence of oxygen, the (S)-mecoprop enantiomer was degraded faster than the (R)-enantiomer. nih.gov
Nitrate-Reducing Zone: Under these anaerobic conditions, the (R)-enantiomer was preferentially degraded, while the (S)-enantiomer did not appear to degrade. nih.gov
Sulphate-Reducing/Methanogenic Zone: In the most polluted parts of the plume with strongly reducing conditions, no significant degradation of either enantiomer was observed. nih.gov
Laboratory microcosm experiments confirmed these field observations, providing specific degradation kinetics. nih.gov
Table 3: Mecoprop Degradation Kinetics in Microcosm Experiments Under Different Redox Conditions
| Redox Condition | Enantiomer | Degradation Kinetics | Rate | Degradation Product |
|---|---|---|---|---|
| Aerobic | (S)-mecoprop | Zero-order | 1.90 mg/L/day | Not specified |
| Aerobic | (R)-mecoprop | Zero-order | 1.32 mg/L/day | Not specified |
| Nitrate-Reducing | (S)-mecoprop | No degradation | N/A | N/A |
This evidence demonstrates that changes in the enantiomeric fraction of mecoprop can serve as a sensitive indicator of natural attenuation and that the persistence of the compound in certain subsurface environments can be explained by the inhibition of degradation under specific redox conditions. nih.gov
Emerging Research Directions and Future Perspectives on Mecoprop 2 Octyl Ester
Integration of Multi-Omics Approaches in Understanding Environmental Degradation and Ecological Responses
The advent of multi-omics technologies—genomics, proteomics, transcriptomics, and metabolomics—offers an unprecedented opportunity to unravel the intricate mechanisms of Mecoprop-2-octyl ester degradation and its effects on non-target organisms. While specific multi-omics studies on this compound are still emerging, the principles have been successfully applied to other environmental contaminants, providing a roadmap for future research.
By analyzing the complete genetic makeup (metagenomics) of a soil or water microbial community, researchers can identify the specific genes and metabolic pathways involved in the breakdown of mecoprop (B166265). For instance, molecular analyses using techniques like GeoChip and whole metagenomic sequencing have been employed to identify genes involved in hydrocarbon degradation following oil spills. ymaws.com A similar approach could pinpoint the key enzymatic players in mecoprop hydrolysis and cleavage of its aromatic ring.
Proteomics, the large-scale study of proteins, can reveal which enzymes are actively expressed by microorganisms in the presence of the herbicide. This can confirm the functional roles of genes identified through genomics and discover novel enzymes responsible for degradation. Metabolomics, the study of small molecule profiles, can identify the intermediate and final breakdown products of this compound, providing a complete picture of the degradation pathway. uniroma1.it This is crucial for assessing whether degradation leads to complete mineralization or the formation of potentially persistent or toxic metabolites, such as 4-chloro-2-methylphenol (B52076). researchgate.net
These multi-omics approaches, when integrated, can create a holistic model of how ecosystems respond to mecoprop exposure. This understanding is fundamental for developing enhanced bioremediation strategies and for assessing the ecological risk of the herbicide and its degradation products.
Development of Predictive Models for Long-Term Environmental Fate and Transport
Predicting the long-term movement and persistence of this compound in the environment is critical for risk assessment and water resource protection. nufarm.comawsjournal.org Given its use in agriculture, understanding its potential to leach into groundwater or enter surface waters via runoff is a primary concern. service.gov.uk
Researchers are developing and refining sophisticated computer models to simulate the environmental fate of mecoprop. These models integrate various factors:
Pesticide Properties: The physicochemical characteristics of this compound and its primary degradation product, mecoprop acid, such as water solubility, vapor pressure, and its organic carbon-water (B12546825) partition coefficient (Koc), are key inputs. service.gov.uk
Environmental Conditions: Soil type, organic matter content, pH, moisture, and temperature significantly influence the herbicide's behavior. researchgate.net
Climatic Factors: Rainfall patterns are a major driver of leaching and runoff. service.gov.ukuniversityofgalway.ie
Models like the Landfill Performance Simulation (LANDSIM) have been used to predict the migration of mecoprop from non-agricultural sources like landfills into groundwater. researchgate.net Other stochastic models aim to predict pesticide concentrations in drinking water sources by considering variables like application rates, site topography, and rainfall volumes. universityofgalway.ie These models help identify high-risk areas and scenarios, allowing for the implementation of targeted mitigation measures. researchgate.net
Future development in this area will focus on improving the accuracy of these models by incorporating more complex variables, such as the influence of microbial community dynamics on degradation rates and the enantiomer-specific transport of mecoprop. awsjournal.org Validating these models with extensive field monitoring data is essential to ensure their reliability for regulatory and management purposes. researchgate.net
Investigation of Novel Bioremediation Technologies and Microbial Capabilities
Bioremediation, which uses biological organisms to neutralize or remove pollutants, is a promising and sustainable approach for cleaning up environments contaminated with herbicides like mecoprop. researchgate.net Research in this area focuses on identifying and harnessing the power of microorganisms capable of degrading this compound.
Several bacterial species have been identified that can break down mecoprop. A notable example is Sphingomonas herbicidovorans, which can utilize racemic mecoprop as its sole source of carbon and energy. asm.orgnih.gov Studies have also shown that synergistic microbial communities, where different species work together, can be more effective at degradation than single pure cultures. nih.gov One such community was found to consist of Pseudomonas, Alcaligenes, and Acinetobacter species. nih.gov
Novel bioremediation technologies are being investigated to enhance the efficiency of these microbial processes. These include:
Bioreactors: Contaminated water or soil can be treated in controlled environments like bioreactors, where conditions (e.g., oxygen, nutrients) can be optimized for microbial activity. Moving bed biofilm reactors (MBBRs), where biofilms grow on suspended plastic carriers, have shown potential for degrading mecoprop in wastewater and landfill leachate. researchgate.netau.dk
Bioaugmentation: This involves introducing specialized microorganisms to a contaminated site to supplement the native microbial population. uni-ecoaula.eu
Biostimulation: This technique involves adding nutrients or other substances to stimulate the activity of indigenous microorganisms already present at a site. researchgate.netuni-ecoaula.eu For example, amending soil with nitrate (B79036) has been shown to enhance the degradation of high concentrations of mecoprop under certain conditions. researchgate.net
Phytoremediation: This approach uses plants to remove, degrade, or contain contaminants. While less studied for mecoprop specifically, the principle of using plants to treat contaminated soil and water is a recognized bioremediation technique. uni-ecoaula.eu
Future research will likely focus on optimizing these technologies, exploring the degradation capabilities of novel microbial consortia, and understanding the metabolic pathways involved to ensure complete and safe degradation of this compound. researchgate.net
Comprehensive Assessment of Enantiomeric Specificity in Environmental and Biological Processes
Mecoprop is a chiral compound, meaning it exists in two non-superimposable mirror-image forms called enantiomers: (R)-mecoprop and (S)-mecoprop. michberk.com The herbicidal activity is almost exclusively associated with the (R)-enantiomer, which is why modern formulations often contain only this active form, known as mecoprop-P. michberk.comwfduk.org However, racemic mixtures containing both enantiomers are still in use. researchgate.net A critical area of research is understanding how these two enantiomers behave differently in the environment and in biological systems.
Numerous studies have demonstrated that the microbial degradation of mecoprop is often enantioselective—one enantiomer is degraded faster than the other. This selectivity can depend on the specific microorganisms present and the environmental conditions.
Sphingomonas herbicidovorans , for instance, can degrade both enantiomers but breaks down the (S)-enantiomer much more rapidly than the herbicidally active (R)-enantiomer. asm.orgnih.gov
In contrast, studies in some soil environments have shown preferential degradation of the (R)-enantiomer, particularly under anaerobic conditions. researchgate.net
In Moving Bed Biofilm Reactors (MBBRs) used for wastewater treatment, the removal of (S)-mecoprop has been observed to prevail over (R)-mecoprop. researchgate.net
This enantioselectivity is due to the stereospecificity of the enzymes produced by the microorganisms. asm.orgnih.gov Different enzymes are responsible for the breakdown of each enantiomer. nih.gov This has significant implications for environmental monitoring and risk assessment. Analyzing only the total concentration of mecoprop can be misleading, as the less active or inactive enantiomer might be degrading quickly while the active (R)-enantiomer persists longer, or vice-versa. mst.edu Therefore, enantiomer-specific analysis is crucial for accurately determining the environmental fate and potential ecological impact of mecoprop. mst.edu
Table 1: Examples of Enantioselective Degradation of Mecoprop
| Microorganism/System | Condition | Preferentially Degraded Enantiomer | Observation | Reference |
|---|---|---|---|---|
| Sphingomonas herbicidovorans MH | Pure Culture | (S)-mecoprop | (S)-enantiomer disappeared much faster from the culture medium than the (R)-enantiomer. | asm.org |
| Moving Bed Biofilm Reactor (MBBR) | Wastewater Treatment | (S)-mecoprop | Removal of (S)-mecoprop prevailed over (R)-mecoprop. | researchgate.net |
| Contaminated Farmland Soil | Aerobic | (R)-mecoprop | Preferential degradation of the R-enantiomer was observed in soil from 3-m and 6-m depths. | researchgate.net |
| Contaminated Farmland Soil | Anaerobic (Denitrifying) | (S)-mecoprop | Observed preferential degradation of the S-enantiomer at elevated MCPP concentrations. | researchgate.net |
Evolution of Sustainable Weed Management Strategies in the Face of Herbicide Resistance
The repeated use of any single herbicide mode of action inevitably selects for resistant weed populations. Mecoprop belongs to the Group 4 herbicides (synthetic auxins), and while resistance was once considered a low probability, it has been documented in several weed species, such as wild mustard (Sinapis arvensis) and giant buttercup (Ranunculus acris). iastate.eduhracglobal.comnzpps.org The evolution of resistance poses a significant threat to the long-term sustainability of herbicides like this compound.
To combat this, the focus is shifting towards Integrated Weed Management (IWM), a holistic approach that combines multiple control tactics to reduce reliance on any single method. mdpi.comsemanticscholar.org Key strategies to manage and delay phenoxy herbicide resistance include:
Rotation and Mixtures: Rotating herbicides with different modes of action from year to year or using tank mixtures of herbicides with different modes of action can prevent the selection of weeds resistant to a single chemical group. lovelandproducts.cacroplife.org.au
Cultural Practices: Implementing strong cultural practices can give crops a competitive edge over weeds. This includes using competitive crop varieties, optimizing planting density, and employing crop rotation. mdpi.comlovelandproducts.ca Crop rotation, in particular, disrupts the life cycles of specific weeds and varies the selection pressures applied. semanticscholar.org
Scouting and Monitoring: Regularly scouting fields to monitor weed populations and detect resistance early is crucial. lovelandproducts.ca This allows for timely intervention and prevents the spread of resistant biotypes.
By adopting these IWM principles, the agricultural industry can preserve the effectiveness of valuable tools like this compound for future generations, ensuring sustainable food production while minimizing environmental impact. mdpi.comcroplife.org.au
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Mecoprop-2-octyl ester, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves esterification of mecoprop acid with 2-octanol under acidic catalysis (e.g., sulfuric acid). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Reproducibility hinges on documenting reagent specifications (e.g., purity, supplier details) and reaction conditions (temperature, solvent ratios, catalyst concentration) as outlined in standardized protocols .
| Key Physical Properties (from Safety Data Sheet) |
|---|
| Melting Point: 88–90°C |
| Boiling Point: 308.11°C at 760 mmHg |
| Appearance: Solid |
Q. How can researchers quantify this compound in environmental samples, and what are common detection limits?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are preferred for trace analysis. Sample preparation often involves solid-phase extraction (SPE) using C18 cartridges. Detection limits vary by matrix:
- Water : <0.005 µg/L (LOQ) using GC-MS with electron capture detection .
- Soil : Requires Soxhlet extraction with acetone, achieving LOQs of 0.01 µg/g .
Advanced Research Questions
Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?
- Methodological Answer : Use controlled microcosm studies with isotopic labeling (e.g., ¹⁴C-labeled compound) to track mineralization and metabolite formation. Combine high-resolution mass spectrometry (HRMS) with quantum chemical calculations to identify transient intermediates. For field studies, employ longitudinal sampling designs to assess half-life under varying pH and microbial activity conditions .
Q. How should researchers address contradictions in reported toxicity data for this compound?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., solvent choice in bioassays, test organism species). Replicate studies under standardized OECD guidelines, using Daphnia magna or Lemna minor for aquatic toxicity. Apply meta-analysis tools to quantify heterogeneity across datasets and identify outliers .
Q. What strategies improve the reliability of predictive models for this compound’s soil adsorption behavior?
- Methodological Answer : Use machine learning algorithms (e.g., random forest) trained on datasets incorporating soil organic carbon content, cation exchange capacity, and pH. Validate models with experimental batch adsorption tests (OECD 106 protocol) across diverse soil types. Cross-reference predictions with in situ field data to account for spatial variability .
Methodological and Analytical Considerations
Q. How can researchers optimize extraction efficiency for this compound in complex matrices?
- Methodological Answer : Perform factorial design experiments to test solvent combinations (e.g., acetone-hexane vs. dichloromethane) and ultrasonication time. Quantify recovery rates using internal standards (e.g., deuterated analogs) and adjust pH during extraction to minimize co-extraction of interfering compounds .
Q. What statistical approaches are suitable for analyzing dose-response relationships in ecotoxicological studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Use bootstrapping to calculate 95% confidence intervals and ANOVA to compare treatments. For sublethal effects, employ generalized linear mixed models (GLMMs) to handle repeated measures .
Literature and Reproducibility
Q. How should researchers structure literature reviews to identify gaps in this compound research?
- Methodological Answer : Use keyword combinations (e.g., “this compound” + “degradation” + “metabolites”) in databases like Web of Science and PubMed. Prioritize peer-reviewed studies with full methodological transparency. Create citation maps to visualize connections between synthesis, environmental fate, and toxicity studies .
Q. What documentation standards ensure reproducibility in studies involving this compound?
- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw chromatographic data in repositories like Zenodo, and include detailed instrument parameters (e.g., GC column type, MS ionization mode). For synthesis, provide NMR spectra with peak assignments in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
